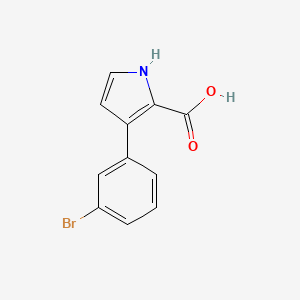
1-Ethyl-3-methylimidazol-3-ium;oxido formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methylimidazol-3-ium;oxido formate is a compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. They are widely used in various fields, including chemistry, biology, and industry, due to their versatile nature.
Preparation Methods
The synthesis of 1-Ethyl-3-methylimidazol-3-ium;oxido formate typically involves the reaction of 1-ethyl-3-methylimidazole with an appropriate formate source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazol-3-ium;oxido formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-methylimidazol-3-ium;oxido formate has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme kinetics and protein folding due to its ability to stabilize proteins and enzymes.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methylimidazol-3-ium;oxido formate involves its interaction with various molecular targets and pathways. The compound can interact with proteins and enzymes, stabilizing their structure and enhancing their activity. It can also participate in redox reactions, acting as either an oxidizing or reducing agent depending on the conditions .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazol-3-ium;oxido formate can be compared with other imidazolium-based ionic liquids, such as:
1-Ethyl-3-methylimidazolium chloride: Used as a solvent in Diels-Alder reactions.
1-Ethyl-3-methylimidazolium acetate: Commonly used in the dissolution of cellulose and other biopolymers.
1-Ethyl-3-methylimidazolium iodide: Utilized in the development of double-layer capacitors.
The uniqueness of this compound lies in its specific combination of properties, making it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;oxido formate |
InChI |
InChI=1S/C6H11N2.CH2O3/c1-3-8-5-4-7(2)6-8;2-1-4-3/h4-6H,3H2,1-2H3;1,3H/q+1;/p-1 |
InChI Key |
NBTVXJIISSAEBS-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(=O)O[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)


![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)










